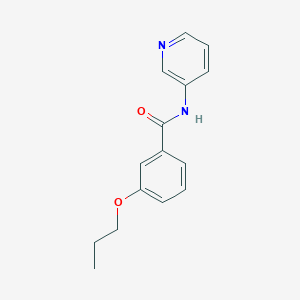![molecular formula C17H20N2O4 B5056572 N-[(2,5-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)ethanamine](/img/structure/B5056572.png)
N-[(2,5-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2,5-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)ethanamine is a synthetic compound that belongs to the class of phenethylamines This compound is structurally characterized by the presence of a dimethoxyphenyl group and a nitrophenyl group attached to an ethanamine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and 4-nitrobenzylamine.
Condensation Reaction: The 2,5-dimethoxybenzaldehyde undergoes a condensation reaction with 4-nitrobenzylamine in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-[(2,5-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to reduce the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives with the nitro group reduced to an amine.
Substitution: Substituted derivatives with different functional groups replacing the nitro group.
科学研究应用
N-[(2,5-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)ethanamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)ethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
相似化合物的比较
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent hallucinogen with high affinity for serotonin receptors.
4-Bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25B-NBOMe): Another hallucinogenic compound with similar structural features.
Uniqueness
N-[(2,5-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)ethanamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
属性
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-22-16-7-8-17(23-2)14(11-16)12-18-10-9-13-3-5-15(6-4-13)19(20)21/h3-8,11,18H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBNHZZZUSIPNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNCCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-bromophenyl)-1-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;bromide](/img/structure/B5056506.png)
![[2-[(E)-[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B5056520.png)
![1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B5056524.png)
![4-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}phenol](/img/structure/B5056527.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B5056535.png)

![3-PROPOXY-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE](/img/structure/B5056541.png)
![2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5056556.png)
![2-chloro-5-iodo-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B5056574.png)
![6-methyl-7-(trifluoromethyl)-6H-imidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B5056578.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5056585.png)
![3-ethoxy-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5056588.png)
